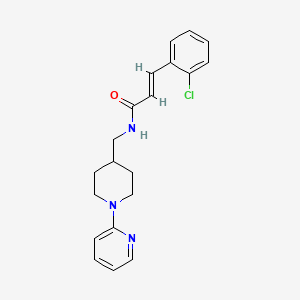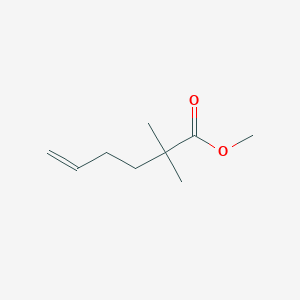
(E)-3-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Antibacterial and Anticancer Evaluation: Research on new 2-chloro-3-hetarylquinolines, which share structural similarities with the specified compound, demonstrates their potential in synthesizing compounds with antibacterial and anticancer activities. For example, certain synthesized acrylamides and pyridones showed potent activity against S. aureus and a broad range of tumor cell lines, suggesting the relevance of similar structures in developing therapeutic agents (Bondock & Gieman, 2015).
Chemical and Polymer Applications
- Copolymerization and Degradation Kinetics: The synthesis and copolymerization kinetics of poly(acrylonitrile-ran-2-ethenyl-pyridine) were studied, highlighting the potential of similar acrylamides in polymer science. The research discussed kinetic equations and degradation apparent activation energy, providing insights into how similar compounds might behave in polymer applications (Hou et al., 2008).
Environmental and Sensing Applications
Herbicidal Activity
Acrylamide derivatives containing a chlorothiazolyl group were synthesized and evaluated for their herbicidal activities, demonstrating the potential use of similar compounds in agriculture as novel herbicides (Wang et al., 2004).
Colorimetric Detection of Nerve Agent Mimics
A study on thin polymeric films developed for vapor-phase sequential colorimetric detection of nerve agent mimics and ammonia with high sensitivity used a related acrylamide as part of the copolymerization process. This highlights the potential application of similar compounds in developing sensors for hazardous substances (Annisa et al., 2020).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c21-18-6-2-1-5-17(18)8-9-20(25)23-15-16-10-13-24(14-11-16)19-7-3-4-12-22-19/h1-9,12,16H,10-11,13-15H2,(H,23,25)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYSOSOGWDKED-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(2-Hydroxy-ethoxy)-phenyl]-acrylic acid](/img/structure/B2646288.png)
![3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646290.png)

![[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2646292.png)
![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)

![2-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2646299.png)



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2646307.png)



